2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Brand Name: Vulcanchem
CAS No.: 40358-30-3
VCID: VC10176584
InChI: InChI=1S/C21H18N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14,20,22H,15H2
SMILES: C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C21H18N2
Molecular Weight: 298.4 g/mol

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

CAS No.: 40358-30-3

Cat. No.: VC10176584

Molecular Formula: C21H18N2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine - 40358-30-3

Specification

CAS No. 40358-30-3
Molecular Formula C21H18N2
Molecular Weight 298.4 g/mol
IUPAC Name 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Standard InChI InChI=1S/C21H18N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14,20,22H,15H2
Standard InChI Key KLUUDQZFQBRKNI-UHFFFAOYSA-N
SMILES C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine, reflects its core structure:

  • A benzene ring fused to a seven-membered diazepine ring

  • Two phenyl groups at positions 2 and 4 of the diazepine ring

  • Partial saturation at the 2,3-positions (dihydro configuration)

The molecular formula is C21H18N2 with a molecular weight of 298.4 g/mol . Key structural features include:

  • Planar aromatic system: The fused benzene ring contributes to π-π stacking potential

  • Chiral centers: The dihydro configuration introduces stereochemical complexity

  • Substituent effects: Phenyl groups influence electronic distribution and steric interactions

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight298.4 g/mol
SMILES NotationC1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4
InChI KeyKLUUDQZFQBRKNI-UHFFFAOYSA-N
CAS Registry Number40358-30-3
XLogP3-AA (Lipophilicity)5.2

Synthetic Methodologies

Conventional Synthesis Routes

The solvent-free synthesis using anhydrous stannous chloride (SnCl2) catalysis represents the most efficient route :

Reaction Mechanism:

  • Condensation: o-Phenylenediamine reacts with ketones (e.g., acetophenone derivatives)

  • Cyclization: Intramolecular imine-enamine tautomerization promoted by SnCl2

  • Aromatization: Final dehydration to form the dihydrobenzodiazepine core

Optimized Conditions:

  • Catalyst: SnCl2 (0.5 mmol per 10 mmol diamine)

  • Temperature: 80–85°C

  • Time: 30–60 minutes

  • Yield: 65–71% for symmetrical ketones

Table 2: Comparative Synthetic Yields

Ketone SubstrateProduct Yield (%)Reaction Time (min)
Acetophenone7140
Cyclohexanone6845
4-Methylacetophenone6550

Structural Modifications

The 2,4-diphenyl derivative serves as a precursor for functionalized analogs:

  • Methylation: Introduction of methyl groups at position 2 yields 2-methyl-2,4-diphenyl derivatives (e.g., PubChem CID 3786626)

  • Ring Fusion: Cyclic ketones generate fused-ring systems (e.g., dibenzo derivatives)

Pharmacological Profile

Acute Toxicity Studies

OECD Guideline 423 studies in murine models demonstrate:

  • LD50: >2000 mg/kg (oral administration)

  • Clinical Signs: No mortality or behavioral abnormalities at therapeutic doses

Central Nervous System Effects

While the parent compound shows limited sedative activity, structural modifications enhance bioactivity:

Key Findings:

  • Sedation: Long-chain derivatives (C12–C18) exhibit dose-dependent sedation at 100–200 mg/kg

  • Hypnotic Potentiation: All derivatives prolong thiopental-induced sleep duration by 40–60%

  • Receptor Interactions: Preliminary docking studies suggest weak GABA-A receptor binding (Ki = 12.3 μM)

Table 3: Comparative Pharmacological Data

DerivativeSedative Threshold (mg/kg)Hypnotic Potentiation (%)
Parent Compound>20022 ± 3.1
C12-Chain Analog10058 ± 4.7
C18-Chain Analog7563 ± 5.2

Physicochemical Behavior

Solubility Profile

  • Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4)

  • Organic Solvents:

    • Ethanol: 8.9 mg/mL

    • DMSO: 23.4 mg/mL

Stability Considerations

  • Thermal Decomposition: Onset at 218°C (TGA analysis)

  • Photodegradation: <5% decomposition after 72h UV exposure

Emerging Applications

Surfactant-like Behavior

Structural analogs with C12–C18 chains exhibit:

  • Critical Micelle Concentration (CMC): 0.8–1.2 mM

  • Drug Encapsulation Efficiency: 78–82% for hydrophobic agents

Catalytic Applications

The SnCl2-mediated synthesis methodology enables:

  • Green Chemistry: Solvent-free conditions with E-factor = 1.2

  • Scalability: Bench-scale reactions (50g) with 67% isolated yield

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator